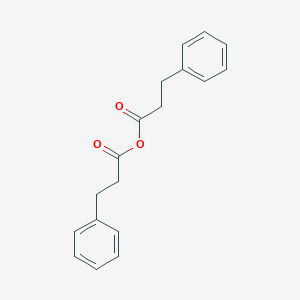
5-Butyl-2,3-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family. It has the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 g/mol . This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
The synthesis of 5-Butyl-2,3-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3-dimethylpyrazine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
5-Butyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, aryl halides.
Major products formed from these reactions include pyrazine carboxylic acids, reduced pyrazine derivatives, and substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
5-Butyl-2,3-dimethylpyrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Butyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress pathways and microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
5-Butyl-2,3-dimethylpyrazine can be compared with other similar compounds such as:
2-Ethyl-3,5-dimethylpyrazine: Known for its lower odor threshold and similar aromatic properties.
2,3-Diethyl-5-methylpyrazine: Exhibits a similar aroma profile but with different sensory characteristics.
2,3-Dimethyl-5-sec-butylpyrazine: Another closely related compound with comparable chemical properties.
The uniqueness of this compound lies in its specific aroma profile and its potential biological activities, which make it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
15834-78-3 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
5-butan-2-yl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
ZTPIKPFNCVSISS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C(=N1)C)C |
Kanonische SMILES |
CCC(C)C1=CN=C(C(=N1)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















